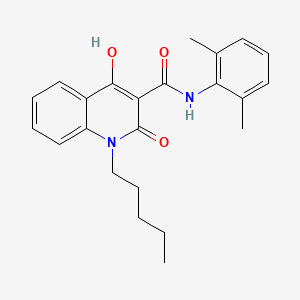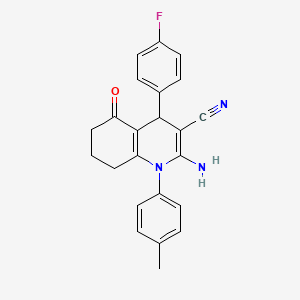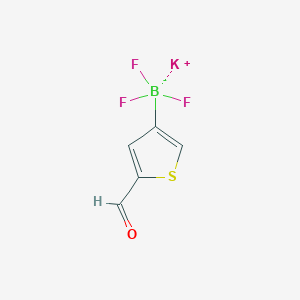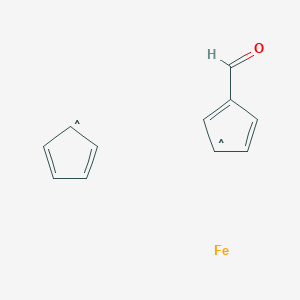
Ferrocenaldehyd
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Ferrocenecarboxaldehyde can be synthesized through several methods. One common approach involves the formylation of ferrocene using Vilsmeier-Haack reaction conditions. In this method, ferrocene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to yield ferrocenecarboxaldehyde .
Another method involves the oxidation of ferrocenemethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). This reaction converts the hydroxymethyl group to an aldehyde group, forming ferrocenecarboxaldehyde .
Industrial Production Methods
Industrial production of ferrocenecarboxaldehyde typically follows the same synthetic routes as laboratory methods but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental considerations. The Vilsmeier-Haack reaction is often preferred due to its relatively high yield and straightforward procedure .
化学反応の分析
Types of Reactions
Ferrocenecarboxaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3, PCC, MnO2
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Amines, Hydrazines
Major Products
Ferrocenecarboxylic Acid: Formed by oxidation of ferrocenecarboxaldehyde.
Ferrocenemethanol: Formed by reduction of ferrocenecarboxaldehyde.
Imines and Hydrazones: Formed by nucleophilic substitution reactions.
科学的研究の応用
Ferrocenecarboxaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism by which ferrocenecarboxaldehyde exerts its effects is primarily related to its redox properties. The ferrocene core can undergo reversible oxidation and reduction, making it an excellent electron donor or acceptor in various chemical reactions. This redox activity is crucial in applications such as catalysis and the development of redox-active materials .
In biological systems, ferrocenecarboxaldehyde derivatives can generate ROS, which can induce oxidative stress and lead to cell death. This property is exploited in the development of anticancer agents .
類似化合物との比較
Ferrocenecarboxaldehyde can be compared with other ferrocene derivatives such as:
Ferrocenemethanol: Similar to ferrocenecarboxaldehyde but with a hydroxymethyl group instead of an aldehyde group.
Ferrocenecarboxylic Acid: The oxidized form of ferrocenecarboxaldehyde, used in the synthesis of esters and amides.
Vinylferrocene: Contains a vinyl group attached to the ferrocene core, used in the synthesis of ferrocene-based polymers.
Ferrocenecarboxaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis .
特性
分子式 |
C11H10FeO |
|---|---|
分子量 |
214.04 g/mol |
InChI |
InChI=1S/C6H5O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-5H;1-5H; |
InChIキー |
UQTCQJVPLIVCAX-UHFFFAOYSA-N |
正規SMILES |
C1=C[CH]C=C1.C1=CC(=C[CH]1)C=O.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-cyclohexyl-6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12053508.png)

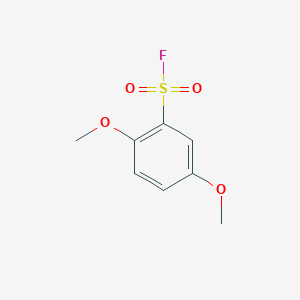
![2-[(E)-(3-{[2-(Dimethylamino)anilino]carbonyl}-4-hydroxy-1-naphthyl)diazenyl]benzenesulfonic acid](/img/structure/B12053519.png)
![(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B12053520.png)
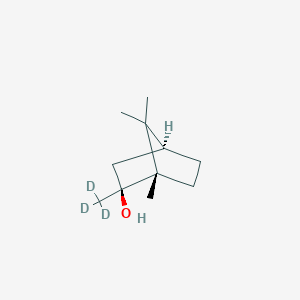
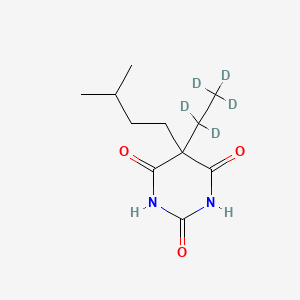
![(1R,2R,3S,4S)-(-)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12053546.png)
